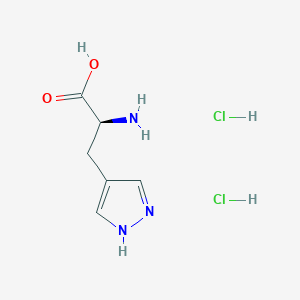
rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-4-yl)pyrrolidin-2-one, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-4-yl)pyrrolidin-2-one, trans is a chiral compound with a pyrrolidinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-4-yl)pyrrolidin-2-one, trans typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and chiral amines.
Formation of Pyrrolidinone Core: The pyrrolidinone core is formed through a series of cyclization reactions, often involving the use of strong bases and heating.
Introduction of Aminomethyl Group: The aminomethyl group is introduced via reductive amination, using reagents such as sodium cyanoborohydride.
Final Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the pyrrolidinone core to a pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Pyrrolidine derivatives.
Substitution: Functionalized pyridine derivatives.
Applications De Recherche Scientifique
rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-4-yl)pyrrolidin-2-one, trans has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex chemical entities.
Mécanisme D'action
The mechanism of action of rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-4-yl)pyrrolidin-2-one, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-4-ylpyrrolidine: Lacks the carbonyl group present in the pyrrolidinone core.
(4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-4-ylpyrrolidin-2-ol: Contains a hydroxyl group instead of the carbonyl group.
Uniqueness
rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-4-yl)pyrrolidin-2-one, trans is unique due to its specific chiral configuration and the presence of both a pyrrolidinone core and a pyridine ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
(4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-4-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-15-11(16)7-10(8-13)12(15)9-3-5-14-6-4-9/h3-6,10,12H,2,7-8,13H2,1H3/t10-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTUJUYEBRMSNH-ZYHUDNBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CC1=O)CN)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](CC1=O)CN)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2408762.png)
![2-[4-(6-Tert-butyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2408765.png)
![Tert-butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2408766.png)
![2H,3H,4H-pyrano[2,3-c]pyridin-6-amine hydrochloride](/img/structure/B2408767.png)









![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408784.png)
